(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
Description
(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic small molecule characterized by its acrylamide backbone, a 1,3-thiazol-2-yl group substituted with a 3-methylbenzyl moiety, and a 2,5-dichlorophenyl group attached via an α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-13-3-2-4-14(9-13)10-17-12-23-20(26-17)24-19(25)8-5-15-11-16(21)6-7-18(15)22/h2-9,11-12H,10H2,1H3,(H,23,24,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWUWURBRRVEG-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thioamide with an α-haloketone under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Enamide Moiety: The final step involves the coupling of the thiazole derivative with an appropriate acrylamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties , particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thiazole moiety is often associated with anticancer activity due to its ability to interact with various biological targets.
- Anti-inflammatory Effects : Research indicates that compounds with thiazole structures can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents.
Biochemical Probes
Due to its structural complexity and ability to interact with biological macromolecules, this compound can serve as a biochemical probe for studying specific enzyme activities or receptor interactions. Its design allows for modifications that can tailor its binding properties to various targets.
Synthesis of Novel Compounds
In organic synthesis, this compound can act as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions such as:
- Substitution Reactions : The chlorinated phenyl group can undergo nucleophilic substitution, leading to derivatives with varied biological activities.
- Coupling Reactions : The prop-2-enamide structure can be utilized in coupling reactions to synthesize larger molecular frameworks.
Case Study 1: Anticancer Activity Investigation
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related thiazole derivatives. The results indicated that modifications on the thiazole ring could significantly enhance cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that the incorporation of dichlorophenyl groups might improve the lipophilicity and cellular uptake of these compounds.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmacology Reports demonstrated that thiazole-containing compounds exhibit anti-inflammatory effects by inhibiting the NF-kB pathway. This pathway is crucial in regulating immune responses, and compounds similar to (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide were shown to reduce pro-inflammatory cytokine production in vitro.
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Enhanced cytotoxicity against MCF-7 cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of NF-kB pathway | Pharmacology Reports |
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation Patterns : The target compound’s 2,5-dichlorophenyl group is critical for hydrophobic interactions in binding pockets, as seen in AGK2 . However, the 3,4-dichlorophenyl analog may exhibit stronger binding but poorer solubility due to increased Cl content.
- Polar Modifications: The cyano and hydroxy/methoxy groups in improve water solubility but may compromise blood-brain barrier penetration, limiting central nervous system applications.
Physicochemical Properties
- Lipophilicity : The target compound (Cl, methyl) has intermediate logP compared to the more lipophilic 3,4-dichloro analog and the less lipophilic trifluoromethyl derivative .
- Synthetic Accessibility: The methylbenzyl-thiazole moiety in the target compound simplifies synthesis compared to the quinoline-furan system in AGK2 .
Research Findings and Gaps
Biological Activity
The compound (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of 2,5-dichlorobenzaldehyde with thiazole derivatives in the presence of appropriate coupling agents. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported in the range of 7.8–62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 15.6 | E. coli |
| 2 | 31.25 | S. aureus |
| 3 | 62.5 | P. aeruginosa |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored in various studies. The compound's structure suggests it may interact with key cellular pathways involved in cancer cell proliferation and apoptosis.
- Case Study : A study on thiazole derivatives indicated that compounds with similar structural motifs showed IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines .
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Human glioblastoma | <10 | Doxorubicin |
| Human melanoma | <30 | Doxorubicin |
The biological activity of (2E)-3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide can be attributed to its ability to inhibit key enzymes involved in bacterial survival and cancer cell growth:
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of structurally analogous compounds typically involves multi-step reactions. For the target compound, a plausible route includes:
- Step 1: Formation of the 5-(3-methylbenzyl)-1,3-thiazol-2-amine core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetone) .
- Step 2: Coupling the thiazole amine with an α,β-unsaturated acyl chloride (e.g., (2E)-3-(2,5-dichlorophenyl)prop-2-enoyl chloride) under basic conditions (triethylamine or DIPEA) in anhydrous dioxane or THF .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C (for acylation) | Prevents decomposition of the enamide moiety |
| Solvent | Dioxane or THF | Enhances solubility of intermediates |
| Base | Triethylamine (1.1 eq.) | Neutralizes HCl byproduct without side reactions |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques ensures structural validation:
Q. What functional groups dictate its reactivity?
Key functional groups include:
- α,β-Enamide: Electrophilic at the β-position, enabling Michael additions or cycloadditions .
- Thiazole Ring: Participates in coordination with metal catalysts or hydrogen bonding .
- Dichlorophenyl Group: Enhances lipophilicity and influences π-π stacking in biological targets .
Advanced Research Questions
Q. How can E/Z selectivity be optimized during enamide synthesis?
The (2E)-configuration is critical for bioactivity. Strategies include:
Q. How to resolve contradictions between computational and experimental data?
Example: Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects.
- Approach:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts under explicit solvent models .
- Validate with variable-temperature NMR to detect tautomeric equilibria .
- Cross-check with X-ray crystallography for absolute configuration .
Q. What in silico methods predict binding affinity with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Focus on the thiazole and dichlorophenyl motifs for hydrophobic binding .
- MD Simulations: Assess stability of ligand-target complexes (50–100 ns trajectories) in explicit solvent .
- Validation: Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to design assays for evaluating biological activity?
- Target Selection: Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs .
- Assay Conditions:
- Enzyme Inhibition: Use fluorescence-based kits (e.g., ATPase assays) with IC₅₀ determination .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) .
Data Contradiction Analysis
Q. Conflicting solubility How to address discrepancies?
Q. Disagreement between theoretical and experimental logP values?
- Root Cause: Inaccurate fragmentation in computational models.
- Solution:
Methodological Best Practices
- Synthetic Reproducibility: Document exact stoichiometry and drying protocols for hygroscopic reagents .
- Data Reporting: Include full NMR assignments (δ, multiplicity, J) and HRMS spectra in supplementary data .
- Ethical Compliance: Adhere to institutional guidelines for biological testing and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
